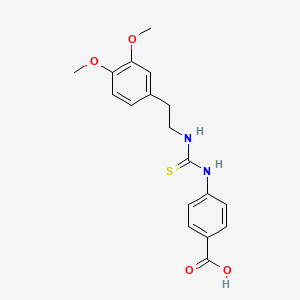

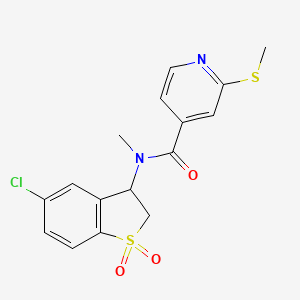

3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

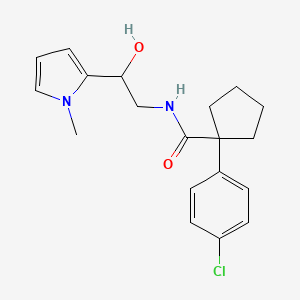

“3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile intermediate. Its trifluoromethyl group is particularly valuable, as it can significantly alter the physical and chemical properties of molecules, making them more lipophilic and potentially increasing their metabolic stability . This is crucial for the development of new pharmaceuticals, agrochemicals, and materials.

Drug Discovery

The quinoline moiety present in the compound is a common feature in many drug molecules due to its bioactive properties. In drug discovery, this compound could be utilized to create novel therapeutic agents, especially considering the growing interest in fluorinated molecules which often exhibit enhanced biological activity .

Pharmaceutical Industry

In pharmaceuticals, the compound’s structural features could be exploited to design new drugs. The trifluoromethyl group, in particular, is found in several important medications, suggesting that this compound could be a precursor in the synthesis of drugs with improved efficacy and safety profiles .

Agrochemical Industry

The compound’s potential in the agrochemical industry lies in its structural similarity to known herbicidal compounds. It could be used to synthesize new herbicides or fungicides, contributing to the development of products that help protect crops from pests and diseases .

Material Sciences

In material sciences, the compound could be used to modify the surface properties of materials. The presence of the trifluoromethyl group can impart hydrophobicity, which is desirable in coatings and specialty polymers that require water resistance or other specific characteristics .

Catalysis

The compound could also find applications in catalysis, particularly in reactions where the introduction of a trifluoromethyl group is desired. Its potential as a catalyst or a catalyst precursor could be explored to enhance the efficiency of various chemical transformations .

Safety and Hazards

Future Directions

Quinoline derivatives have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Thus, it is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .

properties

IUPAC Name |

3,3,3-trifluoro-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c17-16(18,19)9-15(22)21-8-7-12(10-21)23-14-6-5-11-3-1-2-4-13(11)20-14/h1-6,12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNKDJMVXAHUAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)

![3-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2859554.png)

![2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2859556.png)

![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)